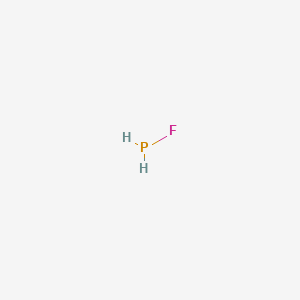
Fluorophosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Fluorophosphane can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride (PCl₃) with hydrogen fluoride (HF) under controlled conditions. The reaction typically proceeds as follows: [ \text{PCl}_3 + 3\text{HF} \rightarrow \text{PF}_3 + 3\text{HCl} ]
Another method involves the direct fluorination of phosphane (PH₃) using elemental fluorine (F₂) or other fluorinating agents. This reaction requires careful control of temperature and pressure to avoid the formation of unwanted by-products.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors where phosphorus trichloride and hydrogen fluoride are reacted under optimized conditions to maximize yield and purity. The process involves stringent safety measures due to the highly reactive and corrosive nature of the reactants and products.
化学反応の分析
Types of Reactions: Fluorophosphane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphorus oxyfluorides.
Reduction: It can be reduced to phosphane (PH₃) under specific conditions.
Substitution: this compound can participate in substitution reactions where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂), chlorine (Cl₂), and other halogens.
Reducing Agents: Hydrogen (H₂), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
Oxidation: Phosphorus oxyfluorides (e.g., POF₃).
Reduction: Phosphane (PH₃).
Substitution: Various substituted phosphines depending on the reagents used.
科学的研究の応用
Fluorophosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Biology: this compound derivatives are explored for their potential use in biochemical assays and as probes for studying enzyme mechanisms.
Medicine: Research is ongoing to investigate the potential of this compound-based compounds in drug development, particularly as enzyme inhibitors.
Industry: this compound is used in the production of specialty chemicals, including flame retardants and plasticizers.
作用機序
The mechanism by which fluorophosphane exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its reactivity is primarily due to the presence of highly electronegative fluorine atoms, which can influence the electronic properties of the phosphorus atom. This makes this compound a versatile reagent in both organic and inorganic chemistry.
類似化合物との比較
Fluorophosphane can be compared with other similar compounds such as:
Phosphane (PH₃): Unlike phosphane, this compound has fluorine atoms that significantly alter its reactivity and properties.
Chlorophosphane (PCl₃): Chlorophosphane is less reactive than this compound due to the lower electronegativity of chlorine compared to fluorine.
Bromophosphane (PBr₃): Bromophosphane is similar to chlorophosphane but with even lower reactivity due to the larger atomic radius of bromine.
This compound’s uniqueness lies in its high reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
14500-81-3 |
|---|---|
分子式 |
FH2P |
分子量 |
51.988 g/mol |
IUPAC名 |
fluorophosphane |
InChI |
InChI=1S/FH2P/c1-2/h2H2 |
InChIキー |
DVERFJXHCKPMNM-UHFFFAOYSA-N |
正規SMILES |
FP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


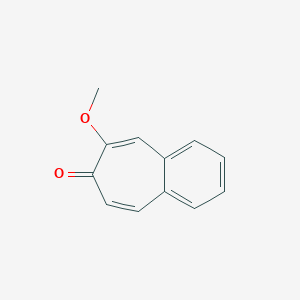
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
![3-(2-chloro-1,3,4-trideuterio-5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13815155.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)

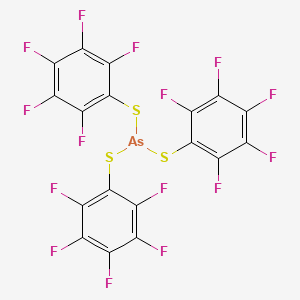
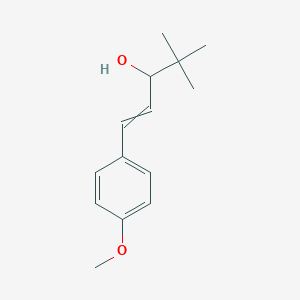
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)

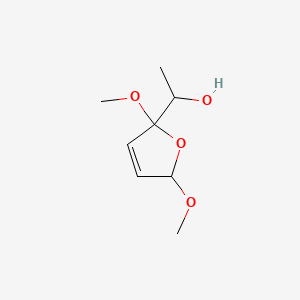
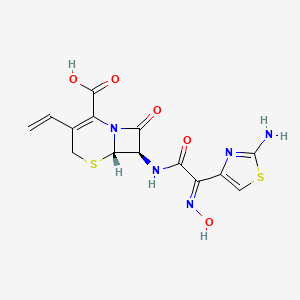

![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
